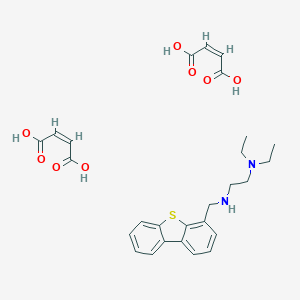
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is a chemical compound that belongs to the class of organic compounds known as dibenzothiophenes. These compounds are characterized by a dibenzothiophene moiety, which is a sulfur-containing polycyclic aromatic hydrocarbon. The maleate salt form indicates that the compound is combined with maleic acid in a 1:2 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) typically involves the following steps:
Formation of the Dibenzothiophene Moiety: This can be achieved through various methods, including the cyclization of biphenyl sulfides.
Alkylation: The dibenzothiophene moiety is then alkylated with an appropriate alkylating agent to introduce the 4-dibenzothienylmethyl group.
Amine Formation: The alkylated product is reacted with N,N-diethylethylenediamine under suitable conditions to form the desired amine.
Salt Formation: The final step involves the reaction of the amine with maleic acid to form the maleate salt in a 1:2 ratio.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to form the corresponding reduced products.
Substitution: The aromatic rings in the dibenzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the target and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound, which lacks the additional functional groups.
N,N-Diethylethylenediamine: The amine component without the dibenzothiophene moiety.
Maleic Acid: The acid component without the amine or dibenzothiophene moieties.
Uniqueness
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is unique due to the combination of the dibenzothiophene moiety with the N,N-diethylethylenediamine and maleate components. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
19950-80-2 |
|---|---|
Formule moléculaire |
C27H32N2O8S |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















